1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]piperazine; oxalic acid is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a piperazine ring and an oxalic acid moiety. It is often used in various fields such as chemistry, biology, medicine, and industry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]piperazine; oxalic acid typically involves multiple steps. The initial step often includes the reaction of 4-chloro-3,5-dimethylphenol with ethylene oxide to form 2-(4-chloro-3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 1-(2-chloroethyl)piperazine under basic conditions to yield 1-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]piperazine. Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]piperazine; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]piperazine; oxalic acid is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]piperazine; oxalic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]piperazine
- 1-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]piperazine
- 1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]piperazine
Uniqueness
1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]piperazine; oxalic acid is unique due to the presence of both the piperazine ring and the oxalic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. The presence of the chloro and dimethyl groups further enhances its reactivity and specificity in chemical reactions.
Properties
IUPAC Name |
1-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2.C2H2O4/c1-13-11-15(12-14(2)16(13)17)21-10-9-20-8-7-19-5-3-18-4-6-19;3-1(4)2(5)6/h11-12,18H,3-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTKRCDOIJTWHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCOCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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